5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide
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Overview
Description
Biotinylated-JQ1, commonly referred to as Biotin-JQ1, is a biotinylated derivative of the small molecule JQ1. JQ1 is a potent inhibitor of the bromodomain and extra-terminal (BET) protein family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. Biotin-JQ1 retains the inhibitory properties of JQ1 while incorporating a biotin moiety, allowing for high-affinity binding to the bromodomains of BET proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-JQ1 is synthesized by attaching a biotin moiety to JQ1. The synthesis involves several steps, including the preparation of JQ1 and its subsequent biotinylation. The reaction conditions typically involve the use of organic solvents and specific reagents to facilitate the biotinylation process .
Industrial Production Methods
The industrial production of Biotin-JQ1 follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Biotin-JQ1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Biotin-JQ1 may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Biotin-JQ1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions of BET proteins with other molecules.
Biology: Employed in the investigation of gene expression regulation and cell proliferation.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of diagnostic assays and drug discovery
Mechanism of Action
Biotin-JQ1 exerts its effects by binding to the bromodomains of BET proteins, thereby inhibiting their function. This inhibition disrupts the interaction between BET proteins and acetylated histones, leading to changes in gene expression. The molecular targets of Biotin-JQ1 include BRD2, BRD3, BRD4, and BRDT. The pathways involved in its mechanism of action include the regulation of transcription and cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
JQ1: The parent compound of Biotin-JQ1, known for its BET inhibitory properties.
GSK2801: Another BET inhibitor with similar applications in cancer research.
Trametinib: A small molecule used in cancer therapy, often studied in combination with BET inhibitors
Uniqueness of Biotin-JQ1
Biotin-JQ1 is unique due to its biotin moiety, which allows for high-affinity binding to BET proteins and facilitates its use in various biochemical assays. This biotinylation enhances its utility in research applications, particularly in the study of protein-protein interactions and the identification of molecular targets .
Properties
Molecular Formula |
C39H53ClN8O6S2 |
---|---|
Molecular Weight |
829.5 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide |
InChI |
InChI=1S/C39H53ClN8O6S2/c1-24-25(2)56-38-34(24)35(27-10-12-28(40)13-11-27)43-29(37-47-46-26(3)48(37)38)22-33(50)42-15-7-17-53-19-21-54-20-18-52-16-6-14-41-32(49)9-5-4-8-31-36-30(23-55-31)44-39(51)45-36/h10-13,29-31,36H,4-9,14-23H2,1-3H3,(H,41,49)(H,42,50)(H2,44,45,51)/t29-,30-,31-,36-/m0/s1 |
InChI Key |
HLZRRKIVMLXYEU-MSMWPWNWSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)C6=CC=C(C=C6)Cl)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C6=CC=C(C=C6)Cl)C |
Origin of Product |
United States |
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